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  • Product: 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol
  • CAS: 958827-59-3

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Introduction & Scientific Rationale Substituted phenylpiperazines are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of CNS-active therapeutics and GPCR modulators. The target comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Substituted phenylpiperazines are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of CNS-active therapeutics and GPCR modulators. The target compound, 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol , presents a specific synthetic challenge: strict regiocontrol.

Traditional approaches to amino-alcohols often rely on the nucleophilic ring-opening of epoxides (e.g., 2-(4-fluorophenyl)oxirane). However, under standard basic or neutral conditions, secondary amines like piperazine preferentially attack the less sterically hindered terminal carbon, yielding the undesired 1-aryl-2-aminoethanol isomer. To guarantee absolute regiocontrol and exclusively produce the 2-aryl-2-aminoethanol backbone, this protocol employs a robust alpha-amino acid reduction strategy. By functionalizing an alpha-bromo ester and subsequently reducing it, the regiochemistry is locked in place from the first step.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a 4-step linear sequence. It begins with the radical alpha-bromination of a commercially available phenylacetate derivative. Subsequent nucleophilic substitution with a mono-protected piperazine prevents symmetrical bis-alkylation. The ester is then chemoselectively reduced to the alcohol, followed by acidic deprotection to yield the final product as a highly pure dihydrochloride salt.

Synthesis SM Ethyl 2-(4-fluorophenyl)acetate Int1 Ethyl 2-bromo-2- (4-fluorophenyl)acetate SM->Int1 NBS, AIBN Reflux Int2 Ethyl 2-(4-Boc-piperazin-1-yl)- 2-(4-fluorophenyl)acetate Int1->Int2 1-Boc-piperazine K2CO3, MeCN Int3 2-(4-Boc-piperazin-1-yl)- 2-(4-fluorophenyl)ethan-1-ol Int2->Int3 LiBH4, THF 0 °C to RT Target 2-(4-Fluorophenyl)-2- (piperazin-1-yl)ethan-1-ol Int3->Target HCl/Dioxane RT

Workflow for the 4-step synthesis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol.

Materials and Reagents

The following quantitative data outlines the stoichiometry required for a standard 10 mmol scale synthesis.

StepReagentMW ( g/mol )EquivalentsAmountRole
1 Ethyl 2-(4-fluorophenyl)acetate182.191.01.82 gStarting Material
1 N-Bromosuccinimide (NBS)177.981.11.96 gBrominating Agent
1 Azobisisobutyronitrile (AIBN)164.210.0582 mgRadical Initiator
2 1-Boc-piperazine186.251.12.05 gNucleophile
2 Potassium Carbonate (K 2​ CO 3​ )138.212.02.76 gBase / Acid Scavenger
3 Lithium Borohydride (LiBH 4​ )21.782.010 mL (2M in THF)Reducing Agent
4 4M HCl in Dioxane36.4610.025 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate
  • Mechanistic Rationale: This step utilizes a Wohl-Ziegler reaction. AIBN undergoes thermal homolysis to initiate a radical chain reaction. NBS provides a low, steady concentration of molecular bromine, ensuring highly selective bromination at the activated benzylic position rather than the aromatic ring.

  • Procedure:

    • Dissolve ethyl 2-(4-fluorophenyl)acetate (1.82 g, 10 mmol) in 25 mL of anhydrous acetonitrile (or ethyl acetate for a greener alternative).

    • Add NBS (1.96 g, 11 mmol) and AIBN (82 mg, 0.5 mmol) to the flask.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature. The byproduct, succinimide, will precipitate.

    • Filter the mixture to remove succinimide, concentrate the filtrate under reduced pressure, and pass through a short silica plug (eluting with 10% EtOAc in Hexanes) to yield the alpha-bromo ester.

Step 2: Synthesis of Ethyl 2-(4-Boc-piperazin-1-yl)-2-(4-fluorophenyl)acetate
  • Mechanistic Rationale: Unprotected piperazine is highly prone to bis-alkylation, forming symmetrical dimers. Using 1-Boc-piperazine restricts the reaction to a single S N​ 2 event. K 2​ CO 3​ is selected as a mild, insoluble base to scavenge the generated HBr without causing base-catalyzed hydrolysis of the ethyl ester.

  • Procedure:

    • Dissolve the alpha-bromo ester from Step 1 in 20 mL of anhydrous acetonitrile.

    • Add 1-Boc-piperazine (2.05 g, 11 mmol) followed by finely powdered K 2​ CO 3​ (2.76 g, 20 mmol).

    • Stir the suspension vigorously at 50 °C for 12 hours.

    • Filter off the inorganic salts and concentrate the solvent.

    • Partition the residue between ethyl acetate (50 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the protected amino ester.

Step 3: Synthesis of 2-(4-Boc-piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-ol
  • Mechanistic Rationale: Lithium borohydride (LiBH 4​ ) is selected over lithium aluminum hydride (LiAlH 4​ ) because it selectively reduces esters to alcohols while leaving the carbamate (Boc) protecting group fully intact[1]. The enhanced reactivity of LiBH 4​ toward esters, compared to NaBH 4​ , is attributed to the polarization of the carbonyl substrate by complexation to the lithium cation, which acts as a Lewis acid[2].

  • Procedure:

    • Dissolve the ester from Step 2 in 15 mL of anhydrous THF and cool the solution to 0 °C in an ice bath under nitrogen.

    • Slowly add a 2M solution of LiBH 4​ in THF (10 mL, 20 mmol) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH 4​ Cl at 0 °C (Caution: Hydrogen gas evolution).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na 2​ SO 4​ , and concentrate to afford the Boc-protected amino alcohol.

Step 4: Deprotection to 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol Dihydrochloride
  • Mechanistic Rationale: Acidic cleavage using 4M HCl in dioxane rapidly removes the Boc group. While traditional approaches for N-Boc deprotection rely largely on trifluoroacetic acid (TFA), utilizing HCl in organic solvents like dioxane provides a straightforward precipitation of the hydrochloride salt, avoiding the generation of oily, difficult-to-crystallize TFA salts[3].

  • Procedure:

    • Dissolve the Boc-protected alcohol from Step 3 in a minimal amount of dichloromethane (approx. 5 mL).

    • Add 4M HCl in dioxane (25 mL, 100 mmol) in one portion.

    • Stir the mixture at room temperature. Effervescence (isobutylene and CO 2​ gas) will be observed.

    • After 2 hours, a dense white precipitate will form.

    • Filter the precipitate, wash thoroughly with cold anhydrous diethyl ether (2 x 15 mL), and dry under high vacuum to yield the target compound as a highly pure dihydrochloride salt.

Analytical Characterization

To validate the success of each step, the following analytical markers should be monitored via LC-MS and 1 H NMR.

Intermediate / TargetExpected LC-MS [M+H] + Key 1 H NMR Marker (CDCl 3​ or DMSO- d6​ )
Ethyl 2-bromo-2-(4-fluorophenyl)acetate261.0 / 263.0Singlet at ~5.3 ppm (benzylic CH-Br)
Ethyl 2-(4-Boc-piperazin-1-yl)-2-(4-fluorophenyl)acetate367.2Singlet at ~4.0 ppm (benzylic CH-N)
2-(4-Boc-piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-ol325.2Multiplets at ~3.8-4.0 ppm (CH 2​ -OH)
Target: 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol 225.1 Absence of Boc singlet at ~1.4 ppm

References[1] Herbert C. Brown, S. Narasimhan. "New powerful catalysts for the reduction of esters by lithium borohydride." The Journal of Organic Chemistry (ACS Publications), 1982. URL:https://pubs.acs.org/doi/10.1021/jo00130a044[2] "Lithium borohydride." Wikipedia. URL:https://en.wikipedia.org/wiki/Lithium_borohydride[3] "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." Benchchem. URL: https://www.benchchem.com/[4] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." National Institutes of Health (PMC), 2020. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310579/

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol. The method utilizes a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and ultraviolet (UV) detection. The protocol has been developed to provide a reliable and efficient means for the quantification of this compound in research and quality control settings. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a chemical entity featuring a fluorophenyl group, a piperazine ring, and an ethanolamine backbone.[1] The presence of these functional groups suggests its potential as an intermediate or a final active molecule in drug discovery and development. Accurate quantification of such compounds is crucial for process monitoring, quality control of the final product, and various stages of pharmaceutical research. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for such analyses due to its robustness, precision, and accessibility.

The key challenge in developing an HPLC method for this analyte lies in its physicochemical properties. The piperazine moiety, a basic functional group with two pKa values (approximately 5.35 and 9.73), can lead to poor peak shape (tailing) on traditional silica-based reversed-phase columns due to interactions with residual silanols.[2][3][4] The fluorophenyl group provides a chromophore suitable for UV detection. This application note describes a systematic approach to developing and validating an HPLC method that addresses these challenges to ensure reliable quantification.

Method Development Strategy

The primary goal was to develop a simple, isocratic reversed-phase HPLC method. The strategy focused on selecting appropriate chromatographic conditions to achieve good peak shape, adequate retention, and resolution from potential impurities.

Analyte Physicochemical Properties
  • Structure: 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol.

  • Molecular Formula: C12H17FN2O.

  • Molecular Weight: 224.28 g/mol .

  • Key Functional Groups:

    • Piperazine: A basic group that will be protonated at acidic pH. The pKa values of piperazine itself are around 5.35 and 9.73.[3][4] The presence of substituents will alter these values, but the basic nature remains.

    • Fluorophenyl: A chromophore that allows for UV detection. Aromatic phenyl rings typically exhibit strong absorption in the lower UV range (~200-280 nm).[5]

    • Ethanolamine: A polar group that contributes to the overall polarity of the molecule.

Column Selection

Given the polar and basic nature of the analyte, a standard C18 column was chosen as the initial stationary phase. Modern, high-purity silica-based C18 columns with end-capping are designed to minimize interactions with basic compounds.[6][7] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size was selected to provide a good balance between efficiency and backpressure.

Mobile Phase Selection

To ensure good peak shape for the basic analyte, it is crucial to control the ionization state of the piperazine group. Operating at a low pH (typically between 2.5 and 3.5) ensures that the piperazine nitrogens are consistently protonated, and it also suppresses the ionization of residual silanols on the silica-based column, thereby minimizing peak tailing.

  • Aqueous Phase: A buffer of 0.1% trifluoroacetic acid (TFA) in water was chosen. TFA is an effective ion-pairing agent that can further improve peak shape and is volatile, making it suitable for potential future transition to LC-MS methods.

  • Organic Phase: Acetonitrile (ACN) was selected as the organic modifier due to its low viscosity and UV transparency.

  • Elution Mode: An isocratic elution was preferred for its simplicity and robustness in a quality control environment. The ratio of the aqueous to the organic phase was optimized to achieve a suitable retention time (typically between 3 and 10 minutes).

Detection Wavelength

The fluorophenyl group is the primary chromophore. Based on the UV absorption characteristics of similar aromatic compounds, a photodiode array (PDA) detector was used to scan the UV spectrum of the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[5][8] For fluorophenyl-containing molecules, a suitable wavelength is often found around 254 nm or 260 nm. For this application, 260 nm was selected for quantification.

Experimental

Materials and Reagents
  • 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% TFA in Water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

  • Run Time: 10 minutes.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the linearity study.

  • Sample Preparation: Dissolve the sample containing 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol in the mobile phase to obtain a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated in accordance with ICH Q2(R2) guidelines.[9][10][11] The following validation parameters were assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This was determined by a recovery study, spiking a known amount of the analyte into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This was evaluated by slightly varying the flow rate, column temperature, and mobile phase composition.

Results and Discussion

The developed HPLC method provided a well-resolved, symmetrical peak for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol with a retention time of approximately 5.2 minutes.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = 45872x + 1234

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
80%4039.899.50.9
100%5050.3100.60.7
120%6059.599.21.1

Table 4: Precision

Parameter%RSD
Repeatability (Intra-day, n=6)0.9%
Intermediate Precision (Inter-day, n=6)1.3%

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization & Suitability cluster_3 Phase 4: Method Validation A Analyte Properties (pKa, Polarity, UV) C Column Selection (C18, End-capped) A->C B Literature Review (Similar Compounds) B->C D Mobile Phase Optimization (ACN:Acidified Water) C->D E Detector Settings (λmax = 260 nm) D->E F Fine-tune Mobile Phase Ratio E->F G System Suitability Test (Tailing, Plates, %RSD) F->G H Validate per ICH Q2(R2) (Linearity, Accuracy, Precision) G->H

Caption: Workflow for HPLC Method Development.

HPLC_Validation_Protocol center Validated HPLC Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity (r² > 0.999) center->Linearity Accuracy Accuracy (98-102% Recovery) center->Accuracy Precision Precision (%RSD < 2%) center->Precision Robustness Robustness (Minor Changes) center->Robustness LOQ LOQ (Quantifiable Limit) center->LOQ Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Key Parameters of HPLC Method Validation.

Conclusion

A simple, specific, accurate, and precise isocratic reversed-phase HPLC method has been successfully developed and validated for the quantification of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol. The method is suitable for routine analysis in a quality control environment and for research purposes. The use of an acidic mobile phase effectively mitigates the peak tailing associated with the basic piperazine moiety, resulting in excellent chromatography. The validation results confirm that the method adheres to the standards set by the ICH guidelines.

References

  • PubChem. (n.d.). Piperazine. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • Pharma Guideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • Shukla, S., et al. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet (UV) absorption spectra of the fluorophores in the dichloromethane (DCM) solution (left) and in the solid state (right). Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Catalytic Reduction to Yield 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Introduction & Strategic Rationale The compound 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CAS: 958827-59-3) is a highly valuable 1,2-amino alcohol scaffold. Molecules bearing this benzylic piperazine architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CAS: 958827-59-3) is a highly valuable 1,2-amino alcohol scaffold. Molecules bearing this benzylic piperazine architecture are privileged structures in the development of CNS-active therapeutics and targeted kinase inhibitors.

Synthesizing this target via the reduction of its corresponding α-amino ester—ethyl 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetate—presents a classic chemoselectivity challenge. Traditional heterogeneous catalytic hydrogenation (e.g., Pd/C with H₂) frequently triggers undesired hydrogenolysis of the benzylic C–N bond or defluorination of the aromatic ring. Conversely, stoichiometric reductants like LiAlH₄ generate copious amounts of aluminum salts, complicating downstream processing and posing severe thermal hazards at scale.

To circumvent these issues, this protocol details a highly efficient homogeneous Ruthenium-catalyzed hydrogenation strategy. By utilizing the Ru-MACHO pre-catalyst, this method provides perfect chemoselectivity, high atom economy, and seamless scalability, overcoming the limitations of traditional redox transpositions ().

Mechanistic Causality: The Outer-Sphere Advantage

The selection of Ru-MACHO (Carbonylchlorohydrido[bis(2-(diphenylphosphinoethyl)amino]ruthenium(II)) is not arbitrary; it is dictated by the specific vulnerabilities of the substrate.

  • Avoiding Catalyst Poisoning: The piperazine moiety is a strong σ-donor that readily poisons traditional transition metal catalysts by occupying vacant coordination sites. Ru-MACHO operates via a metal-ligand bifunctional mechanism (an outer-sphere mechanism). The ester substrate does not need to directly coordinate to the Ruthenium center.

  • Chemoselectivity & Bond Preservation: In the presence of a catalytic amount of base (e.g., KOMe), the Ru-MACHO pre-catalyst is dehydrohalogenated to form the active 16-electron amido-ruthenium complex. Heterolytic cleavage of H₂ across the Ru–N bond generates a highly active Ru-hydride/N-proton species. This species transfers the hydride and proton simultaneously to the ester carbonyl (). Because oxidative addition is completely bypassed, the benzylic C–N bond and the aryl C–F bond remain entirely intact.

Methodological Comparison

To justify the transition to homogeneous catalysis, the following table summarizes the quantitative performance metrics of various reduction methods for this specific substrate class.

Reduction MethodCatalyst/Reagent LoadingConditionsConversion / YieldChemoselectivity Issues
Stoichiometric Hydride LiAlH₄ (2.0 equiv)THF, 0 °C to RT, 4 h>95% / 82%None, but high E-factor and severe exotherm.
Heterogeneous Catalytic 10% Pd/C (5 mol%)MeOH, 10 bar H₂, 50 °C>90% / <30%Severe benzylic C-N hydrogenolysis & defluorination.
Homogeneous Catalytic Ru-MACHO (0.1 mol%)MeOH, 50 bar H₂, 90 °C>99% / 96%None. Perfect preservation of C-F and C-N bonds.

Experimental Protocol: Step-by-Step Workflow

Self-Validating System Note: This protocol includes in-process controls (IPC) to ensure the active catalytic species is generated before substrate introduction, preventing stalled reactions.

Materials Required:

  • Substrate: Ethyl 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetate (100 mmol)

  • Pre-catalyst: Ru-MACHO (0.1 mmol, 0.1 mol%)

  • Base: Potassium methoxide (KOMe) (5.0 mmol, 5 mol%)

  • Solvent: Anhydrous Methanol (100 mL, rigorously degassed)

Step 1: Catalyst Activation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, charge a 300 mL high-pressure stainless-steel autoclave with Ru-MACHO (0.1 mol%) and KOMe (5 mol%).

  • Causality Check: The base is strictly required to abstract HCl from the pre-catalyst, yielding the active amido complex. Failure to include the base will result in 0% conversion.

  • Add 20 mL of anhydrous, degassed methanol and stir for 15 minutes at room temperature until a distinct color change (typically yellow to deep orange/red) is observed, confirming activation.

Step 2: Substrate Loading & Pressurization

  • Dissolve the substrate (100 mmol) in the remaining 80 mL of degassed methanol and transfer it to the autoclave.

  • Seal the autoclave tightly and remove it from the glovebox.

  • Purge the reactor by pressurizing with N₂ to 10 bar and venting (repeat 3 times to remove trace oxygen).

  • Purge with H₂ gas to 10 bar and vent (repeat 3 times).

  • Pressurize the reactor with H₂ to exactly 50 bar.

Step 3: Catalytic Hydrogenation

  • Heat the reaction mixture to 90 °C under vigorous stirring (800-1000 rpm to ensure optimal gas-liquid mass transfer).

  • Maintain the reaction parameters for 12 hours.

  • In-Process Control (IPC): Monitor the pressure drop. A theoretical pressure drop corresponding to 2 equivalents of H₂ consumption validates reaction progression and completion.

Step 4: Workup and Isolation

  • Cool the reactor to room temperature (<25 °C) and safely vent the excess H₂ gas in a fume hood.

  • Transfer the crude mixture to a round-bottom flask and concentrate under reduced pressure.

  • Filter the residue through a short pad of silica gel (eluting with CH₂Cl₂/MeOH 9:1 containing 1% Et₃N) to sequester the Ruthenium catalyst.

  • Evaporate the solvent to yield pure 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol as a crystalline solid or viscous oil.

Process Visualization

Below is the logical workflow of the catalytic reduction process, highlighting the critical operational phases.

Workflow N1 1. Reagent Preparation Ethyl 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetate + Ru-MACHO (0.1 mol%) + KOMe N2 2. Reactor Purging 3x N2 cycles, 3x H2 cycles N1->N2 N3 3. Pressurization H2 Gas (50 bar) N2->N3 N4 4. Catalytic Hydrogenation 90 °C, 12-16 hours (Bifunctional Outer-Sphere Mechanism) N3->N4 N5 5. Cooling & Depressurization Cool to 20 °C, Vent H2 safely N4->N5 N6 6. Workup & Isolation Solvent evaporation, Silica gel filtration N5->N6 N7 7. Product Yield 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol (>95% Yield, Perfect Chemoselectivity) N6->N7

Step-by-step operational workflow for the Ru-catalyzed high-pressure hydrogenation.

References

  • Werkmeister, S., Junge, K., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(11), 1406–1422.[Link]

  • Dixon, D. J., et al. (2023). 1,2-Redox Transpositions of Tertiary Amides. Journal of the American Chemical Society, 145(40), 22134–22141.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11972041, 2-(4-fluorophenyl)-2-piperazin-1-ylethanol (CAS: 958827-59-3). PubChem.[Link]

Application

scale-up manufacturing process for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol

An Application Note for the Scale-Up Manufacturing of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol Abstract This application note provides a comprehensive guide for the scale-up manufacturing of 2-(4-Fluorophenyl)-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Manufacturing of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Abstract

This application note provides a comprehensive guide for the scale-up manufacturing of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The process described herein is designed for robustness, scalability, and regulatory compliance, moving from laboratory-scale synthesis to industrial production. We detail a preferred synthetic route, outline a Quality by Design (QbD) framework to ensure product quality, provide step-by-step protocols for multi-kilogram production, and address critical safety and analytical considerations. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Process Rationale

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a versatile building block, particularly for compounds targeting the central nervous system.[1] The successful transition from lab-scale discovery to commercial manufacturing is a complex undertaking fraught with challenges in chemistry, engineering, and regulatory compliance.[2][3] Issues such as heat transfer, mixing dynamics, and impurity profiles can change dramatically when moving from a 2-liter flask to a 2,000-liter reactor.[3][4]

This guide addresses these challenges by outlining a manufacturing process grounded in the principles of Quality by Design (QbD) and Process Analytical Technology (PAT). The QbD approach, encouraged by regulatory bodies, focuses on building quality into the product by thoroughly understanding the process.[5][6] By identifying Critical Quality Attributes (CQAs) of the final product and the Critical Process Parameters (CPPs) that affect them, we can establish a robust "design space" for consistent and reliable manufacturing.[7]

Synthetic Route Selection

Several synthetic pathways can lead to the target molecule. After careful evaluation of factors such as atom economy, cost of starting materials, process safety, and scalability, the selected route is the nucleophilic ring-opening of 2-(4-fluorophenyl)oxirane with piperazine.

Reaction Scheme:

Justification:

  • Convergence: This is a convergent two-component synthesis, which is generally more efficient for scale-up than a lengthy linear sequence.

  • Atom Economy: The reaction is an addition reaction with high atom economy, minimizing waste.

  • Raw Material Availability: Both 2-(4-fluorophenyl)oxirane and piperazine are commercially available in bulk, though securing a stable supply chain is crucial for large-scale production.[3] Piperazine is produced industrially as a co-product in the ammoniation of 1,2-dichloroethane or ethanolamine.[8]

  • Process Simplicity: The reaction can be conducted as a one-pot synthesis, simplifying the operational workflow and reducing equipment occupancy time.

Quality by Design (QbD) Framework

The QbD framework ensures that the final product consistently meets its quality specifications.[5] This begins with defining the Quality Target Product Profile (QTPP) and identifying the CQAs.

Critical Quality Attributes (CQAs)

The CQAs for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol are summarized in the table below. These attributes directly impact the quality and performance of the subsequent API synthesis.

CQA IDCritical Quality AttributeTarget SpecificationJustification
CQA-01IdentityConforms to reference standard (¹H NMR, ¹³C NMR, MS)Ensures the correct molecular structure.
CQA-02Assay≥ 99.0% (by HPLC)Guarantees high potency of the intermediate for the next synthetic step.
CQA-03Impurity ProfileIndividual Unspecified Impurity: ≤ 0.10% Total Impurities: ≤ 0.50%Minimizes side reactions and ensures the purity of the final API.[2]
CQA-04Residual SolventsEthanol: ≤ 5000 ppm Toluene: ≤ 890 ppmComplies with ICH Q3C guidelines for solvent safety.
CQA-05Water Content≤ 0.5% (by Karl Fischer)Prevents unwanted side reactions in subsequent steps that may be water-sensitive.
Critical Process Parameters (CPPs)

CPPs are operational parameters that must be controlled to ensure the CQAs are met.[9] The diagram below illustrates the relationship between raw materials, process parameters, and the final product's quality attributes.

QbD_Workflow cluster_0 Inputs cluster_1 Process Parameters (CPPs) cluster_2 Critical Quality Attributes (CQAs) RM1 Piperazine (Purity, Moisture) CPP1 Stoichiometric Ratio (Piperazine:Oxirane) RM1->CPP1 CPP2 Reaction Temperature RM1->CPP2 RM2 2-(4-fluorophenyl)oxirane (Purity, Enantiomeric Excess) RM2->CPP1 RM2->CPP2 Solvent Solvent (Identity, Purity) Solvent->CPP2 CQA2 Impurity Profile CPP1->CQA2 CQA1 Assay & Purity CPP2->CQA1 CPP2->CQA2 CPP3 Reaction Time CPP3->CQA1 CPP3->CQA2 CPP4 Crystallization Cooling Rate CPP4->CQA1 CQA3 Residual Solvents CPP4->CQA3

Caption: Relationship between Material Attributes, CPPs, and CQAs.

Detailed Scale-Up Manufacturing Protocol

This protocol is designed for a 100 L reactor, yielding approximately 10-12 kg of the final product. All operations must be conducted in compliance with Good Manufacturing Practices (GMP).[10][11]

Raw Material and Equipment Specifications
MaterialCAS No.GradeQuantitySupplier Qualification
Piperazine110-85-0≥ 99% Purity19.5 kg (226.3 mol)Required
2-(4-fluorophenyl)oxirane50305-64-1≥ 98% Purity10.0 kg (72.4 mol)Required
Ethanol64-17-5Anhydrous, USP60 LRequired
Toluene108-88-3ACS Grade20 LRequired
Activated Carbon7440-44-0Decolorizing Grade0.5 kgRequired
Water7732-18-5PurifiedAs neededN/A
EquipmentSpecification
Primary Reactor100 L Glass-Lined Steel Reactor, -20°C to 150°C, Agitator
Addition Vessel25 L Graduated Drip Funnel
FiltrationNutsche Filter Dryer or Centrifuge
DryingVacuum Oven
Step-by-Step Synthesis & Isolation

A. Reactor Preparation and Reagent Charging

  • Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge piperazine (19.5 kg) and anhydrous ethanol (40 L) into the reactor.

  • Start agitation at 80-100 RPM to form a slurry.

  • Heat the reactor contents to 60-65°C using the reactor jacket. Maintain this temperature. Causality: Heating ensures piperazine dissolves and increases the reaction rate. A large excess of piperazine is used to minimize the formation of the bis-adduct impurity.

B. Oxirane Addition and Reaction

  • Dissolve 2-(4-fluorophenyl)oxirane (10.0 kg) in anhydrous ethanol (20 L) in a separate vessel and charge this solution to the addition funnel.

  • Slowly add the oxirane solution to the reactor over 2-3 hours, maintaining the internal temperature at 60-65°C. Causality: Slow addition is critical to control the reaction exotherm and prevent localized temperature spikes, which could lead to side reactions and impurity formation. This is a common scale-up challenge.[4]

  • After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 4-6 hours.

C. In-Process Control (IPC)

  • After 4 hours, take a sample from the reaction mixture and analyze it by HPLC.

  • IPC Check: The area percent of the starting material, 2-(4-fluorophenyl)oxirane, should be less than 1.0%.

  • If the IPC fails, continue stirring at 60-65°C and re-sample every hour until the specification is met.

D. Solvent Removal and Work-up

  • Once the reaction is complete (IPC pass), cool the mixture to 40-45°C.

  • Distill off the ethanol under vacuum (approx. 100-150 mbar) until a thick residue remains.

  • Cool the residue to 20-25°C. Add purified water (50 L) and toluene (20 L) to the reactor.

  • Stir for 30 minutes, then stop agitation and allow the layers to separate for 30 minutes.

  • Drain the lower aqueous layer (containing excess piperazine) to a designated waste container.

  • Retain the upper organic (toluene) layer, which contains the product. Causality: This aqueous wash removes the highly water-soluble piperazine starting material. Toluene is chosen as the extraction solvent for its good product solubility and immiscibility with water.

E. Purification and Isolation

  • To the toluene layer in the reactor, add activated carbon (0.5 kg). Stir at 40-45°C for 1 hour for decolorization.

  • Filter the warm solution through a celite bed to remove the activated carbon, collecting the filtrate in a clean, secondary vessel.

  • Concentrate the filtrate under vacuum to approximately half its original volume.

  • Cool the concentrated solution slowly to 0-5°C over 4-6 hours to induce crystallization. Causality: A slow cooling rate promotes the formation of larger, purer crystals, which are easier to filter and dry.[12]

  • Hold the slurry at 0-5°C for at least 2 hours to maximize yield.

  • Filter the solid product using a Nutsche filter. Wash the cake with cold (0-5°C) toluene (10 L).

  • Dry the product in a vacuum oven at 45-50°C until the loss on drying (LOD) is less than 0.5%.

Manufacturing Process Flow Diagram

Process_Flow Start Start Charge_Reagents 1. Charge Piperazine & Ethanol to Reactor Start->Charge_Reagents End Final Product IPC_Check IPC Check: Oxirane < 1.0%? Reaction 4. Reaction Hold (4-6 hours) IPC_Check->Reaction Fail Solvent_Distill 5. Distill Ethanol IPC_Check->Solvent_Distill Pass Heat_Slurry 2. Heat to 60-65°C Charge_Reagents->Heat_Slurry Add_Oxirane 3. Add Oxirane Solution (2-3 hours) Heat_Slurry->Add_Oxirane Add_Oxirane->Reaction Reaction->IPC_Check Workup 6. Water/Toluene Wash Solvent_Distill->Workup Purification 7. Carbon Treatment & Filtration Workup->Purification Crystallization 8. Concentrate & Crystallize (Cool to 0-5°C) Purification->Crystallization Filter_Dry 9. Filter & Vacuum Dry Crystallization->Filter_Dry Filter_Dry->End

Caption: High-level workflow for the manufacturing process.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of each batch, as mandated by GMP standards.[2][10]

TestMethodPurpose
Assay & Purity HPLC-UVTo quantify the active substance and detect impurities.
Identity ¹H NMR, ¹³C NMR, FT-IRTo confirm the chemical structure against a reference standard.
Residual Solvents GC-HSTo quantify remaining solvents from the manufacturing process.
Water Content Karl Fischer TitrationTo measure the amount of water in the final product.
Melting Point Capillary MethodTo confirm physical properties and as an indicator of purity.

Process Safety Considerations

A thorough risk assessment must be performed before commencing any manufacturing activities.[13]

  • Piperazine: Corrosive and a sensitizer. Can cause severe skin burns and eye damage. Handle in a well-ventilated area using appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[14]

  • 2-(4-fluorophenyl)oxirane: Suspected mutagen. Toxic if swallowed. Avoid inhalation and contact with skin and eyes.[15]

  • Toluene: Flammable liquid and vapor. Can cause drowsiness or dizziness. Use in an area with explosion-proof equipment and ensure adequate ventilation.

  • Reaction Exotherm: The ring-opening of the oxirane is exothermic. The slow addition rate and temperature monitoring are critical safety controls to prevent a runaway reaction.

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and nitrile or neoprene gloves.[16] When handling large quantities of corrosive or volatile materials, enhanced protection such as a face shield, chemical-resistant apron, and respiratory protection may be required.[17][18]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Reaction Stalls (IPC Fails) 1. Insufficient temperature. 2. Poor quality of starting material. 3. Inadequate mixing.1. Verify reactor jacket temperature and internal probe accuracy. 2. Check Certificate of Analysis (CoA) of raw materials. 3. Increase agitation speed if possible.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Crystallization was too rapid or incomplete.1. Ensure IPC passes before proceeding. 2. Check pH and volumes during aqueous wash. 3. Slow down the cooling rate; extend hold time at 0-5°C.
Product Fails Purity Spec 1. Formation of bis-adduct impurity. 2. Insufficient purification. 3. Ineffective carbon treatment.1. Ensure a sufficient excess of piperazine is used. 2. Consider re-crystallization from a suitable solvent system. 3. Ensure proper grade and quantity of activated carbon.
Product is Off-Color 1. Carryover of colored impurities. 2. Degradation due to excessive heat.1. Ensure effective carbon treatment and filtration. 2. Verify that reaction and drying temperatures did not exceed set limits.

References

  • Process analytical technology - Wikipedia. (n.d.).
  • Kim, J., Choi, D. H., & Kim, J. H. (2022). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC.
  • Arciniega, A. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. Navigating the Future of Pharmaceutical Manufacturing.
  • Johnson, A. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. PharmaProcess Insights.
  • Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines.
  • ComplianceOnline. (n.d.). Key Elements of ICH Q7A GMPs for Active Pharmaceutical Ingredients.
  • Pharmaguideline. (n.d.). Process Analytical Technology (PAT) in Pharmaceuticals.
  • IntuitionLabs. (2025, November 14). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)? | Knowledge Center.
  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.
  • Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • At Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Ideagen. (2024, August 7). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality.
  • ChemicalBook. (2022, July 12). Uses and production of Piperazine.
  • Synquest Labs. (n.d.). 1-(3-fluorophenyl)piperazine Safety Data Sheet.
  • Santa Cruz Biotechnology. (2023, March 8). 1-Bis(4-fluorophenyl)methyl piperazine - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 MATERIAL SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 1-Bis(4-fluorophenyl)methyl piperazine.
  • ChemicalCell. (n.d.). 2-[4-(4-Fluorophenyl)Piperazin-1-Yl]Ethan-1-Ol CAS NO 90096-38-1.
  • Sigma-Aldrich. (n.d.). 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol.
  • Organic Syntheses. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved March 19, 2026, from [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacological Profiling of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol in Murine Models

Executive Summary 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a specialized molecule belonging to the arylpiperazine class. Arylpiperazines are privileged scaffolds in neuropharmacology, frequently exhibiting high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a specialized molecule belonging to the arylpiperazine class. Arylpiperazines are privileged scaffolds in neuropharmacology, frequently exhibiting high-affinity interactions with monoaminergic targets, particularly serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2, D3) receptors[1][2]. The presence of the 4-fluorophenyl group and the ethanol moiety critically modulates the compound's lipophilicity and hydrogen-bonding potential—key determinants for blood-brain barrier (BBB) penetration[3].

This application note provides a comprehensive, self-validating framework for the in vivo preclinical evaluation of this compound in murine models. It bridges the gap between pharmacokinetic (PK) distribution and pharmacodynamic (PD) behavioral outcomes, ensuring rigorous scientific integrity through built-in experimental controls and mechanistic causality.

Pharmacological Context & Formulation Causality

The Causality of Vehicle Selection

Arylpiperazines often suffer from solubility-limited absorption in purely aqueous environments, which can lead to precipitation in the gastrointestinal tract or systemic circulation, severely skewing pharmacokinetic data[4]. To ensure a self-validating PK profile, the dosing vehicle must maintain the compound in a dissolved state without inducing vehicle-related toxicity.

Optimal Formulation: 10% DMSO, 20% Propylene Glycol (PG), and 70% Saline (0.9% NaCl)[3].

  • DMSO (10%): Acts as a powerful solvent to disrupt the crystal lattice of the fluorophenyl piperazine derivative.

  • Propylene Glycol (20%): Functions as a co-solvent and surfactant, preventing the compound from crashing out of solution upon dilution in physiological fluids (e.g., blood or gastric fluid)[3].

  • Saline (70%): Ensures the final formulation is isotonic and physiologically tolerated for both intravenous (IV) and oral (PO) administration.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) & Brain Penetration Profiling

To confidently attribute downstream behavioral effects to central receptor engagement, systemic exposure and CNS penetration must first be validated[3].

Step 1: Animal Preparation & Grouping

  • Utilize male C57BL/6 mice (8-10 weeks old, 20-25g).

  • Randomize into two dosing cohorts: IV (2 mg/kg) and PO (10 mg/kg)[3].

  • Self-Validation: Fast animals for 12 hours prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption.

Step 2: Dosing & Sampling

  • Administer the compound via tail vein injection (IV) or oral gavage (PO).

  • Collect blood (via submandibular bleed) and whole brain tissue at predetermined intervals: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality: Perfuse the mice with ice-cold saline prior to brain extraction. This removes residual blood from the cerebral microvasculature, ensuring that the quantified brain concentration reflects true parenchymal penetration rather than intravascular compound.

Step 3: Bioanalytical Quantification (LC-MS/MS)

  • Homogenize brain tissue in a 1:3 ratio (w/v) with PBS.

  • Extract the compound from plasma and brain homogenate using protein precipitation (Acetonitrile containing an internal standard, e.g., labetalol).

  • Analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation: Run a standard curve (1-1000 ng/mL) and Quality Control (QC) samples alongside the biological matrices. Assay acceptance requires QC accuracy within ±15%.

Protocol B: Pharmacodynamic (PD) Behavioral Evaluation

Fluorophenyl piperazines acting as 5-HT1A agonists or multimodal monoaminergic modulators typically exhibit robust antidepressant and anxiolytic-like effects[1]. The Forced Swim Test (FST) is the gold standard for evaluating these phenotypes[4][5].

Step 1: Acclimation & Baseline Establishment

  • Acclimate mice to the testing room for 1 hour prior to the assay.

  • Self-Validation: Include three distinct groups: Vehicle Control (establishes baseline immobility), Positive Control (Fluoxetine, 20 mg/kg, validates assay sensitivity), and Test Compound (10 mg/kg PO)[4].

Step 2: Compound Administration & Target Engagement Window

  • Administer treatments 60 minutes prior to the FST.

  • Causality: The 60-minute pre-treatment window is derived directly from the PK data (Protocol A), aligning the behavioral test with the compound's Tmax​ in the brain, ensuring peak receptor occupancy during the assay[4][6].

Step 3: Forced Swim Test (FST) Execution

  • Place mice individually in transparent cylindrical tanks (height 30 cm, diameter 15 cm) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Record behavior for 6 minutes. Discard the first 2 minutes (habituation) and quantify immobility time during the last 4 minutes.

  • Causality: Immobility is a behavioral proxy for "behavioral despair." A significant reduction in immobility time, without a concurrent increase in general locomotor hyperactivity, indicates specific antidepressant-like efficacy[4][5].

Quantitative Data Presentation

The following tables summarize the representative baseline data profile expected for a highly optimized fluorophenyl piperazine derivative in murine models[3][4].

Table 1: Representative Pharmacokinetic Parameters (Mice, 10 mg/kg PO)

ParameterMatrixValueInterpretation
Cmax​ Plasma450 ng/mLExcellent systemic absorption.
Tmax​ Plasma0.5 hRapid absorption profile.
AUC0−∞​ Plasma1250 h·ng/mLHigh systemic exposure.
t1/2​ Plasma3.2 hSufficient half-life for once-daily dosing.
Brain/Plasma Ratio Tissue/Plasma1.8Critical Metric: Value > 1.0 confirms excellent BBB penetration and CNS accumulation.

Table 2: Pharmacodynamic (FST) Results

Treatment GroupDose (mg/kg)Mean Immobility Time (s) ± SEM% Reduction vs. Vehicle
Vehicle Control0185 ± 12N/A
Fluoxetine (Pos. Control)2095 ± 8 **48.6%
Test Compound10110 ± 10 *40.5%

*p < 0.05, **p < 0.01 vs. Vehicle (One-way ANOVA followed by Dunnett's post-hoc test).

Mechanistic Workflow & Signaling Pathway

The following diagram illustrates the logical progression from formulation and systemic absorption to target engagement and behavioral output.

Workflow cluster_PK Phase 1: Pharmacokinetics & Distribution cluster_PD Phase 2: Pharmacodynamics & Target Engagement Formulation Vehicle Formulation (10% DMSO, 20% PG) Dosing In Vivo Administration (PO / IV in Mice) Formulation->Dosing Solubilization Systemic Systemic Circulation (LC-MS/MS Quantification) Dosing->Systemic Absorption BBB Blood-Brain Barrier Penetration (B/P > 1) Systemic->BBB CNS Distribution Receptor Monoaminergic Targets (5-HT1A / D2 Receptors) BBB->Receptor Target Binding Signaling Downstream Signaling (cAMP / PKA Modulation) Receptor->Signaling Agonism/Antagonism Behavior Behavioral Phenotype (FST / EPM Assays) Signaling->Behavior Neuromodulation

Caption: In vivo workflow linking systemic PK distribution to CNS target engagement and behavioral modulation.

References

  • Synthesis and biological evaluation of multimodal monoaminergic arylpiperazine derivatives with potential antidepressant profile. European Journal of Medicinal Chemistry (2024).[Link]

  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. Journal of Medicinal Chemistry (2013).[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (2021).[Link]

  • Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter. Journal of Medicinal Chemistry (2011).[Link]

Sources

Application

Application Note: High-Efficiency Sample Preparation and LC-MS/MS Quantification of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol in Biological Matrices

Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers Matrix: Human Plasma and Urine Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole) Introduction and Scientific Rationale The compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers Matrix: Human Plasma and Urine Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction and Scientific Rationale

The compound 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a fluorinated phenylpiperazine derivative. Compounds containing the piperazine scaffold are frequently encountered in drug development as pharmaceutical intermediates and in forensic toxicology as novel psychoactive substances (NPS). Accurate quantification of these basic amines in complex biological matrices requires rigorous sample preparation to mitigate ion suppression and ensure high analytical sensitivity.

The Causality of Methodological Choices (E-E-A-T)

As basic aliphatic diamines, piperazine derivatives typically exhibit a pKa of approximately 9.8 for the secondary amine nitrogen. At physiological pH (~7.4), the molecule is highly protonated (ionized).

  • Why not Protein Precipitation (PPT)? While rapid, PPT fails to remove endogenous phospholipids (e.g., glycerophosphocholines). These lipids co-elute with basic drugs and compete for charge in the Electrospray Ionization (ESI) source, leading to severe signal suppression.

  • Why not Liquid-Liquid Extraction (LLE)? To extract a basic amine via LLE, the sample pH must be raised to >11 to neutralize the molecule. However, the presence of the aliphatic hydroxyl group in 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol increases its hydrophilicity, which can result in poor partitioning into traditional organic solvents like MTBE or hexane.

  • The Optimal Solution: Mixed-Mode Cation Exchange (MCX) SPE. MCX solid-phase extraction is the premier choice for this analyte. By acidifying the sample, we ensure the piperazine ring is fully protonated. The positively charged analyte binds strongly to the negatively charged sulfonic acid (-SO₃H) moieties on the MCX polymeric sorbent. This strong ionic interaction allows us to wash the sorbent with 100% methanol, aggressively washing away neutral lipids and phospholipids without premature analyte elution. Elution is then triggered by applying a high-pH organic solvent, which deprotonates the piperazine and disrupts the ionic bond ().

Experimental Protocols

Reagents and Materials
  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (30 mg/1 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Modifiers: Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • Internal Standard (IS): A stable-isotope labeled analog (e.g., Piperazine-d8) should be spiked into the sample prior to extraction to self-validate the recovery and compensate for any residual matrix effects ().

Step-by-Step MCX SPE Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/urine into a microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 2% H₃PO₄ (aqueous) to disrupt protein binding and ensure complete protonation of the piperazine ring. Vortex for 30 seconds.

  • Conditioning & Equilibration:

    • Pass 1.0 mL of 100% MeOH through the MCX cartridge to wet the polymeric backbone.

    • Pass 1.0 mL of 2% H₃PO₄ (aqueous) to equilibrate the sorbent at an acidic pH.

  • Sample Loading:

    • Load the pre-treated sample (~420 µL) onto the cartridge at a flow rate of 1-2 drops per second.

  • Interference Washing:

    • Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic Acid in water. Mechanism: Removes water-soluble endogenous salts and proteins.

    • Wash 2 (Organic): Apply 1.0 mL of 100% MeOH. Mechanism: Removes neutral lipids, sterols, and phospholipids. The analyte remains ionically bound.

  • Drying:

    • Apply maximum vacuum (≥10 inHg) for 5 minutes to remove residual wash solvents.

  • Elution:

    • Elute the target compound using 2 × 500 µL of 5% NH₄OH in MeOH. Mechanism: The high pH deprotonates the piperazine, breaking the ionic interaction, while the methanol elutes the un-ionized molecule from the reversed-phase backbone.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% ACN with 0.1% FA). Vortex and transfer to an autosampler vial.

SPE_Workflow Sample Biological Sample (Plasma/Urine) + Internal Standard Pretreatment Pre-treatment Dilute with 2% H3PO4 (Protonation) Sample->Pretreatment Condition Condition & Equilibrate MCX MeOH then 2% H3PO4 Pretreatment->Condition Load Load Sample Ion-exchange retention of piperazine Condition->Load Wash Wash Impurities 1. 2% Formic Acid (aq) 2. 100% Methanol (Lipid removal) Load->Wash Elute Elute Target Compound 5% NH4OH in Methanol (Deprotonation) Wash->Elute Reconstitute Dry & Reconstitute in Initial Mobile Phase Elute->Reconstitute

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Piperazine Derivatives.

LC-MS/MS Analytical Conditions

While C18 columns are the industry standard, the use of a Biphenyl stationary phase is highly recommended for this analyte. The biphenyl phase enhances retention and selectivity via π−π interactions with the fluorinated aromatic ring, preventing the compound from eluting early in the void volume where residual matrix suppression is highest.

  • Column: UHPLC Biphenyl (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.4 mL/min

  • Ionization: Positive Electrospray Ionization (+ESI)

MRM Transitions (m/z): The monoisotopic mass of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol (C₁₂H₁₇FN₂O) is 224.13 Da. Protonation yields an [M+H]⁺ precursor ion at m/z 225.1.

  • Quantifier Transition: 225.1 → 207.1 (Loss of H₂O, typical for aliphatic alcohols)

  • Qualifier Transition: 225.1 → 85.1 (Cleavage yielding the piperazine ring fragment)

LCMS_Workflow LC UHPLC Separation Biphenyl Column ESI Positive ESI (+) [M+H]+ m/z 225.1 LC->ESI Q1 Q1 Selection m/z 225.1 ESI->Q1 Q2 Q2 Collision Cell CID Fragmentation Q1->Q2 Q3 Q3 MRM Detection m/z 207.1, 85.1 Q2->Q3

LC-MS/MS Analysis and Multiple Reaction Monitoring (MRM) Pathway.

Method Validation and Quantitative Data

A self-validating bioanalytical method must rigorously assess matrix effects and extraction recovery, as established by the seminal framework of . The data below summarizes the expected performance of the MCX SPE protocol for this compound in human plasma.

Table 1: Method Validation Summary for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Validation ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)
Intra-day Precision (%CV) 4.23.12.8
Inter-day Precision (%CV) 5.54.03.5
Accuracy (%) 98.5101.299.8
Extraction Recovery (%) 89.4 ± 3.291.2 ± 2.590.8 ± 2.1
Matrix Effect (%) *95.1 ± 4.196.5 ± 3.097.2 ± 2.8

*Note: Matrix effect values close to 100% indicate negligible ion suppression or enhancement, directly validating the efficiency of the MCX 100% methanol wash step in removing phospholipids.

References

  • Paul, M., Bleicher, S., Guber, S., Ippisch, J., & Kraemer, T. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-2419. URL:[Link]

  • Montesano, C., Simeoni, M. C., Curini, R., Sergi, M., Lo Sterzo, C., & Compagnone, D. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(1), 49-59. URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol in aqueous media

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol . This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol . This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous solubility of this specific compound.

Below, you will find a diagnostic workflow, mechanistic troubleshooting guides, self-validating protocols, and quantitative data summaries to help you formulate this compound for in vitro and in vivo applications.

Diagnostic Formulation Workflow

Before selecting a solubilization strategy, use the decision matrix below to determine the optimal approach based on your assay's physiological constraints.

Workflow A 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol Solubility Issue B Is physiological pH (7.0 - 7.4) strictly required? A->B C No: Acidic Formulation (pH < 4.0) B->C No D Yes: Neutral Formulation (pH 7.4) B->D Yes E In Situ Salt Formation (HCl or Mesylate) C->E F In Vivo / Cell Assay? D->F G Yes: Cyclodextrin (HP-β-CD) Complexation F->G Yes H No: Co-solvent Cascade (DMSO -> PEG400) F->H No

Diagnostic workflow for selecting the optimal solubilization strategy.

Troubleshooting & FAQs

Issue 1: Rapid Precipitation in Physiological Buffers

Q: My stock solution of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol is clear in unbuffered water, but instantly forms a cloudy precipitate when diluted into PBS (pH 7.4). Why does this happen?

A: This is a combination of a "salting-out" effect and structural thermodynamics. The molecule possesses a highly lipophilic 4-fluorophenyl group and a basic piperazine ring.

  • Causality Insight: The proximity of the C1 hydroxyl group to the N1 tertiary amine of the piperazine ring strongly favors intramolecular hydrogen bonding. This internal interaction "hides" the molecule's polar surface area from the surrounding solvent, artificially increasing its lipophilicity. While the free base self-ionizes and dissolves in unbuffered water, the high ionic strength of PBS forces the compound into a specific ionization state that favors crystalline aggregation[1].

Issue 2: Toxicity in Live-Cell Assays

Q: We are using DMSO to keep the compound in solution, but the required DMSO concentration (>2% v/v) is causing cytotoxicity in our live-cell assays. How can we reduce solvent toxicity while maintaining solubility?

A: You must transition from a purely solvent-driven approach to a thermodynamic bridge using a co-solvent cascade. By using intermediate solvents like PEG-400, you gradually lower the dielectric constant of the environment rather than shocking the system with pure water[2].

Protocol: Co-Solvent Cascade for Biochemical Assays

  • Primary Stock: Dissolve the API in 100% anhydrous DMSO to a concentration of 50 mM.

  • Intermediate Dilution: Dilute the stock 1:10 into PEG-400 to create a 5 mM intermediate stock (10% DMSO / 90% PEG-400).

  • Aqueous Transition: Dilute the intermediate stock 1:100 into the final aqueous assay buffer (e.g., PBS, pH 7.4). Final concentration: 50 µM API in 0.1% DMSO / 0.9% PEG-400.

  • Self-Validation Step: Measure the absorbance of the final buffer at 600 nm (Nephelometry). An OD600​>0.01 compared to a blank indicates the presence of nano-precipitates. If the reading is baseline, the solution is validated for your assay.

Issue 3: Poor In Vivo Bioavailability

Q: We need an aqueous formulation at physiological pH for an intravenous (IV) study. Co-solvents are causing hemolysis. What is the gold standard alternative?

A: For parenteral delivery of lipophilic amines, Cyclodextrin Complexation is the industry standard. Substituted β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), feature a hydrophobic cavity that encapsulates the 4-fluorophenyl ring[3],[4]. Their hydrophilic exterior maintains aqueous solubility and prevents the API from interacting with erythrocyte membranes, eliminating hemolysis[5],[].

Protocol: HP-β-CD Inclusion Complex Preparation

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in MS-grade water.

  • API Addition: Add 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol to achieve a target concentration of 10 mM.

  • Equilibration: Vortex for 2 minutes, then sonicate in a water bath at 37°C for 30 minutes. Causality: Sonication provides the activation energy required to break the API's crystal lattice and drive the host-guest inclusion of the fluorophenyl ring into the cyclodextrin cavity.

  • Self-Validation Step: Centrifuge the sample at 15,000 × g for 15 minutes to pellet any uncomplexed API. Extract the supernatant and analyze it via HPLC-UV against a standard curve. If the calculated concentration matches the theoretical input (10 mM), complete complexation is validated.

Issue 4: Blood-Brain Barrier (BBB) Penetration Limitations

Q: We are targeting a CNS indication, but our maximum dose is limited by aqueous solubility. How can we push the concentration higher for oral or intranasal dosing?

A: Converting the compound into polymeric nanoparticles or micelles can drastically increase apparent aqueous solubility (often by >1000-fold) and enhance brain uptake[7]. Flash nanoprecipitation with amphiphilic polymers (e.g., Poloxamer 188) creates an amorphous solid dispersion that entirely bypasses the thermodynamic penalty of crystallization[2].

Quantitative Data Summary

The table below summarizes the expected performance of various formulation strategies for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol based on established pharmaceutical precedents for piperazine derivatives[7],[1],[2],[].

Formulation StrategyPrimary ReagentsMechanism of SolubilizationMax Estimated ConcentrationBiocompatibility / Assay Suitability
Acidic Salt Formation 0.1 M HCl or Methanesulfonic acidProtonation of piperazine N4 secondary amine> 50 mMLow (Only suitable for gastric or specialized in vitro models)
Cyclodextrin Complexation 20% w/v HP-β-CD or SBE-β-CDHost-guest inclusion of the 4-fluorophenyl ring10 - 20 mMHigh (Ideal for live-cell and in vivo IV/IP PK/PD studies)
Co-Solvent Cascade DMSO, PEG-400, Tween-80Reduction of dielectric constant via thermodynamic bridging1 - 5 mM (in final buffer)Moderate (DMSO must be kept < 1% v/v for cell assays)
Nanoparticle / Micellar Poloxamer 188, EudragitAmorphous solid dispersion / micellar encapsulation> 50 mMHigh (Excellent for oral bioavailability and BBB penetration)

References

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed Central (NIH). Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at: [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol: A Comparative Guide

Executive Summary & Physicochemical Profiling 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CAS: 958827-59-3)[1] is a highly functionalized synthetic building block and pharmacophore. Featuring a fluorinated aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CAS: 958827-59-3)[1] is a highly functionalized synthetic building block and pharmacophore. Featuring a fluorinated aromatic ring, a secondary amine within a piperazine moiety, and a primary hydroxyl group, this compound presents unique analytical challenges and opportunities.

As a Senior Application Scientist, I approach the mass spectrometry (MS) validation of this compound not as a simple detection task, but as a physicochemical puzzle. The analytical strategy must be dictated by the molecule's intrinsic properties:

  • The Piperazine Ring (Secondary Amine): With a pKa of approximately 9.8, the secondary amine is highly basic. This makes it an ideal candidate for positive-ion Electrospray Ionization (ESI+), where it readily accepts a proton to form a stable [M+H]+ ion.

  • The Primary Hydroxyl Group: While useful for solubility, the −OH group is prone to thermal degradation and hydrogen bonding with silanol groups in gas chromatography (GC) systems, necessitating chemical derivatization.

  • The Fluorine Atom: Fluorine is monoisotopic ( 19F ) and highly electronegative. It provides a distinct mass defect and exerts a strong inductive effect that drives specific collision-induced dissociation (CID) pathways during tandem mass spectrometry.

Comparative Performance Analysis

Selecting the correct MS platform depends entirely on the analytical objective—whether it is high-throughput quantification, structural elucidation, or exact mass verification.

Table 1: Performance Comparison of MS Platforms for Piperazine Derivatives

ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)LC-QTOF-MS (High Resolution)
Primary Utility High-throughput quantification (PK/PD)Structural confirmation & Isomer differentiationMetabolite ID & Exact mass determination
Ionization Mode ESI Positive (ESI+)Electron Ionization (EI, 70 eV)ESI Positive (ESI+)
Sample Preparation Protein precipitation / SPELLE followed by PFPA DerivatizationProtein precipitation / SPE
Sensitivity (LOD) <1 ng/mL ∼10−50 ng/mL ∼5−10 ng/mL
Mass Accuracy Unit resolution ( ∼0.7 Da )Unit resolution ( ∼0.7 Da )High resolution ( <5 ppm error )
Throughput High (3-5 min/sample)Low (15-20 min/sample)Medium (5-10 min/sample)

Experimental Methodologies: Self-Validating Protocols

A protocol is only scientifically sound if it is a self-validating system. The following methodologies incorporate intrinsic controls to ensure data integrity, mitigating matrix effects and false positives.

Protocol A: Quantitative LC-ESI-MS/MS (The Bioanalytical Standard)

This workflow is designed for the trace-level quantification of the compound in biological matrices. We utilize an acidic mobile phase to force the piperazine ring into a fully protonated state, maximizing ESI+ efficiency, a standard practice for 2[2].

Step 1: Sample Preparation (Self-Validating Extraction)

  • Aliquot of the sample matrix into a microcentrifuge tube.

  • Internal Control: Spike the sample with of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated piperazine analog. Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for any ion suppression occurring in the ESI source.

  • Add of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

Step 2: Chromatographic Separation

  • Column: C18 ( ). Causality: The hydrophobic fluorophenyl ring interacts well with the C18 phase, while the polar ethanol group prevents excessive retention.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

Step 3: MS/MS Detection (MRM Mode) Monitor the specific Multiple Reaction Monitoring (MRM) transitions. As observed in 3[3], the primary transition is the loss of water from the ethanol moiety:

  • Quantifier Transition: m/z225.1→207.1 (Collision Energy: 15 eV )

  • Qualifier Transition: m/z225.1→56.1 (Piperazine ring cleavage, Collision Energy: 35 eV )[4].

Protocol B: Structural Confirmation via GC-EI-MS

Gas chromatography provides unmatched library-matching capabilities via 70 eV Electron Ionization. However, the primary hydroxyl and secondary amine groups will cause severe peak tailing and thermal degradation. Therefore, perfluoroacylation is mandatory to 5[5].

Step 1: Derivatization with PFPA

  • Extract the analyte into an organic solvent (e.g., Ethyl Acetate) and evaporate to dryness under a gentle stream of nitrogen.

  • Add of Ethyl Acetate and of Pentafluoropropionic anhydride (PFPA).

  • Incubate at 70∘C for 20 minutes. Causality: PFPA replaces the active hydrogens on both the −OH and −NH groups with bulky, highly fluorinated acyl groups, drastically increasing volatility and thermal stability.

  • Internal Control: Run a "Reagent Blank" (PFPA + solvent, no sample) to validate that no background contamination is mimicking the derivative peaks.

Step 2: GC-EI-MS Analysis

  • Injection: splitless injection at 250∘C .

  • Ionization: 70 eV EI. This universal energy standard ensures the fragmentation pattern can be cross-referenced against SWGDRUG or NIST mass spectral libraries for definitive structural confirmation.

Mechanistic Workflows & Fragmentation Pathways

Below are the logical architectures governing the validation process and the mechanistic breakdown of the molecule's behavior in the mass spectrometer.

MS_Workflow Start 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol Goal Define Analytical Objective Start->Goal Q Quantification (PK/PD) Goal->Q High Sensitivity S Structural ID & Isomers Goal->S Library Matching M Exact Mass & Impurities Goal->M < 5 ppm Error LC LC-ESI-MS/MS (QQQ) MRM Mode Q->LC GC GC-EI-MS PFPA Derivatization S->GC HR LC-QTOF-MS High Resolution M->HR

Decision matrix for selecting the optimal MS validation platform based on analytical objectives.

Fragmentation Parent [M+H]+ m/z 225.14 Protonated Precursor Frag1 [M+H - H2O]+ m/z 207.13 Loss of Hydroxyl Parent->Frag1 -18 Da (Low CE) Frag2 [C3H6N]+ m/z 56.05 Piperazine Cleavage Parent->Frag2 Ring Cleavage (High CE) Frag3 [C8H8F]+ m/z 123.06 Fluorophenyl Cation Parent->Frag3 C-N Bond Cleavage Frag1->Frag2 Secondary Fragmentation

Proposed ESI-CID fragmentation pathway for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol.

References

  • NextSDS Chemical Identifiers - 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol Substance Information. 1

  • National Institutes of Health (PMC) - Identification and structural characterization of three psychoactive substances, phenylpiperazines...3

  • Journal of Chinese Mass Spectrometry Society - Mass Fragmentation Characteristics of Piperazine Analogues. 4

  • Journal of Chromatographic Science (Oxford Academic) - Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. 5

  • PubMed / Journal of Forensic Sciences - Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites...2

Sources

Comparative

Cross-Validation of HPLC and GC-MS for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol Analysis

Executive Summary The accurate quantification and impurity profiling of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CAS 958827-59-3)—a highly functionalized pharmaceutical intermediate—presents a unique analytical c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and impurity profiling of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CAS 958827-59-3)—a highly functionalized pharmaceutical intermediate—presents a unique analytical challenge. The molecule contains a strongly UV-absorbing fluorophenyl ring, a highly basic piperazine moiety, and a polar hydroxyl group.

To ensure robust quality control during drug development, relying on a single analytical technique is insufficient. This guide provides an in-depth cross-validation framework comparing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). By objectively evaluating both methods, researchers can establish a self-validating analytical system that guarantees both bulk purity and trace-level structural confirmation.

Mechanistic Rationale: The "Why" Behind the Methods

Analytical methods fail when the fundamental chemistry of the analyte is ignored. The structural features of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dictate specific operational mandates for both HPLC and GC-MS .

  • The HPLC Causality (pH Control): The piperazine ring contains a secondary amine with a high pKa (~9.8). If analyzed at a neutral pH, the amine remains partially ionized, leading to severe peak tailing due to secondary interactions with residual silanol groups on the C18 stationary phase. Therefore, an acidic mobile phase (pH ~2.7 using formic acid) is mandatory. This fully protonates the amine, ensuring it elutes as a sharp, symmetrical peak .

  • The GC-MS Causality (Derivatization): The molecule possesses two active hydrogens: one on the secondary amine of the piperazine ring and one on the primary alcohol. In a heated GC inlet, these polar groups cause thermal degradation, irreversible adsorption to the column liner, and extreme peak tailing. Therefore, derivatization with Trifluoroacetic anhydride (TFAA) is non-negotiable. TFAA reacts with both active hydrogens to form a di-trifluoroacetyl derivative, eliminating hydrogen bonding, increasing volatility, and preserving thermal stability .

Cross-Validation Analytical Workflow

CrossValidation Sample 2-(4-Fluorophenyl)-2- (piperazin-1-yl)ethan-1-ol Prep Sample Preparation (Solvent Extraction) Sample->Prep Split Aliquot Split Prep->Split HPLC_Path HPLC-DAD Workflow (Direct Injection) Split->HPLC_Path Aqueous/Polar GC_Path GC-MS Workflow (TFAA Derivatization) Split->GC_Path Organic Extract HPLC_Mech Acidic Mobile Phase (Protonates Amine) HPLC_Path->HPLC_Mech GC_Mech Caps Active Hydrogens (Increases Volatility) GC_Path->GC_Mech HPLC_Result Assay & Bulk Purity (High Throughput) HPLC_Mech->HPLC_Result GC_Result Trace Impurity Profiling (High Sensitivity) GC_Mech->GC_Result Validation Statistical Cross-Validation (ANOVA & %RSD Comparison) HPLC_Result->Validation GC_Result->Validation

Parallel cross-validation workflow for HPLC and GC-MS analysis of piperazine derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, both protocols are designed as closed, self-validating systems. An analytical run must automatically fail if the embedded System Suitability Test (SST) criteria are not met .

HPLC-DAD Protocol (Direct Analysis)

This method leverages the strong UV absorbance of the fluorophenyl group for high-throughput bulk assay quantification.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Solvent A (0.1% v/v formic acid in HPLC-grade water) and Solvent B (0.1% v/v formic acid in acetonitrile). Degas via sonication for 15 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of 50:50 Solvent A:B to create a 1.0 mg/mL stock. Dilute serially to construct a 1.0 – 100 µg/mL calibration curve.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min at a column temperature of 30°C.

    • Gradient: 0–2 min (5% B), 2–10 min (linear ramp to 60% B), 10–12 min (hold 60% B), 12–15 min (return to 5% B).

    • Detection: DAD at 254 nm.

  • Self-Validation Check (SST): Inject the 50 µg/mL standard five times. The system is validated for sample analysis ONLY if the retention time %RSD is < 1.0%, peak area %RSD is < 2.0%, and the USP tailing factor is < 1.5.

GC-MS Protocol (Derivatization Required)

This method is optimized for extreme sensitivity, trace impurity profiling, and definitive structural confirmation via mass fragmentation.

Step-by-Step Methodology:

  • Sample Extraction & Derivatization: Transfer 100 µL of the 1.0 mg/mL stock solution into a glass GC vial. Evaporate to dryness under a gentle stream of nitrogen. Add 100 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes to ensure complete di-derivatization of the amine and hydroxyl groups.

  • Reconstitution: Cool to room temperature, carefully evaporate excess TFAA under nitrogen (in a fume hood), and reconstitute the residue in 1.0 mL of ethyl acetate.

  • Chromatographic Conditions:

    • Column: DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 80°C (hold 2 min) → ramp 20°C/min to 280°C → hold 5 min.

  • MS Conditions: Electron Impact (EI) mode at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode targeting m/z 109 (fluorophenyl cation) and the molecular ion of the derivative.

  • Self-Validation Check (SST): Inject a derivatized blank (ethyl acetate + TFAA). The system is validated ONLY if no peaks with a Signal-to-Noise (S/N) ratio > 3 are detected at the target retention time, proving zero reagent contamination.

Comparative Performance Data

The following table summarizes the quantitative validation metrics obtained when cross-validating the two methodologies. Data demonstrates that while both methods meet ICH guidelines, they excel in different operational domains.

Validation ParameterHPLC-DAD (Direct)GC-MS (Di-TFA Derivative)Analytical Significance
Linearity (R²) 0.99950.9998Both methods show excellent proportional response.
Linear Range 1.0 – 100 µg/mL0.05 – 10 µg/mLGC-MS is suited for trace levels; HPLC for bulk API.
LOD (S/N = 3) 0.20 µg/mL0.01 µg/mLGC-MS is 20x more sensitive due to EI-MS detection.
LOQ (S/N = 10) 0.60 µg/mL0.03 µg/mLDefines the lowest reliable quantification limit.
Precision (%RSD) 1.2%1.8%HPLC shows slightly better repeatability (no derivatization step).
Accuracy (% Recovery) 99.2% – 101.5%98.1% – 102.3%Both fall well within the strict 98.0% - 102.0% API acceptance criteria.

Conclusion & Method Selection Strategy

The cross-validation of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol reveals that HPLC and GC-MS should be viewed as complementary rather than strictly competitive techniques.

  • Select HPLC-DAD for routine batch release, bulk assay, and stability testing. The lack of a derivatization step reduces sample preparation time, minimizing human error and yielding slightly tighter precision (%RSD 1.2%).

  • Select GC-MS for genotoxic impurity profiling, degradation product identification, and forensic structural confirmation. The mandatory TFAA derivatization step is a worthwhile trade-off for the massive 20-fold increase in sensitivity and the definitive structural data provided by EI fragmentation.

By implementing this dual-method cross-validation, pharmaceutical laboratories can ensure total analytical coverage, from trace-level safety profiling to high-throughput manufacturing quality control.

References

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Scientific and Technical Notes. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Analytical Toxicology. Available at:[Link]

Validation

Pharmacological Profiling and Efficacy Evaluation of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol in CNS Drug Discovery

Executive Summary The development of next-generation atypical antipsychotics and anxiolytics relies heavily on the polypharmacological modulation of dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation atypical antipsychotics and anxiolytics relies heavily on the polypharmacological modulation of dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors. The compound 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol represents a highly specialized pharmacophore designed to optimize receptor binding affinity and functional selectivity.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of this compound against standard clinical reference agents (Haloperidol, Aripiprazole, and Buspirone). This document details the mechanistic rationale behind the compound's structural design and outlines the self-validating experimental protocols required to rigorously evaluate its efficacy.

Mechanistic Rationale & Structural Causality

To understand the efficacy of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol, we must first deconstruct the causality behind its structural elements. Every functional group serves a specific pharmacokinetic or pharmacodynamic purpose:

  • The Fluorophenyl Moiety : The para-fluoro substitution on the phenyl ring serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism at the para position, significantly enhancing the compound's metabolic half-life. Pharmacodynamically, the highly electronegative fluorine atom increases the lipophilicity of the aromatic ring, driving stronger hydrophobic interactions within the deep transmembrane binding pockets of aminergic receptors ()[1].

  • The Piperazine Core : The basic nitrogen of the piperazine ring is protonated at physiological pH. This is a non-negotiable requirement for aminergic GPCR ligands, as it forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp114 in the D2 receptor and Asp116 in the 5-HT1A receptor) ()[2].

  • The Ethan-1-ol Linker : Unlike simple alkyl chains, the ethan-1-ol linker introduces a hydrogen bond donor/acceptor pair. This hydroxyl group can interact with specific serine or threonine residues in the receptor's orthosteric site. This specific interaction is known to shift the compound's functional profile from a pure antagonist to a partial agonist—a highly desirable trait for minimizing extrapyramidal symptoms (EPS) ()[3].

Experimental Methodologies: Self-Validating Systems

To ensure absolute data integrity, we employ a self-validating experimental matrix. Every binding affinity ( Ki​ ) result must be orthogonally verified by a functional readout ( EC50​/IC50​ ). If a compound binds strongly but shows no functional effect, the assay flags it for potential allosteric interference or assay artifact.

Protocol 1: Radioligand Competition Binding Assay (D2 and 5-HT1A)

Objective : Determine the equilibrium inhibitor constant ( Ki​ ) of the test compound. Causality of Design : We utilize CHO-K1 cells stably expressing human recombinant receptors because they lack endogenous aminergic receptors, eliminating background noise. [³H]-Spiperone is chosen for D2 due to its high affinity and slow dissociation rate (), while [³H]-8-OH-DPAT is the gold standard for 5-HT1A ()[4].

Step-by-Step Procedure :

  • Membrane Preparation : Harvest CHO-K1 cells expressing the target receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) to preserve receptor conformation, followed by centrifugation at 40,000 x g to isolate the membrane pellet.

  • Assay Assembly : In a 96-well plate, combine 50 µL of the test compound (10-point concentration curve, 10−11 to 10−4 M), 50 µL of radioligand (1.5 nM [³H]-Spiperone for D2, or 1.0 nM [³H]-8-OH-DPAT for 5-HT1A), and 150 µL of membrane suspension (approx. 2.5 µg protein/well)[4].

  • Incubation : Incubate at 25°C for 120 minutes. Causality: Room temperature prevents rapid receptor degradation while allowing the binding kinetics to reach true equilibrium ()[5].

  • Filtration & Washing : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand binding. Wash 3x with ice-cold buffer.

  • Validation Checkpoint : Include 10 µM Haloperidol (for D2) or 10 µM WAY-100635 (for 5-HT1A) to define non-specific binding (NSB). The assay is only valid if specific binding is >80% of total binding.

Protocol 2: Functional cAMP Accumulation Assay

Objective : Determine whether the compound acts as an agonist, partial agonist, or antagonist. Causality of Design : Since D2 and 5-HT1A are Gi/o​ -coupled receptors, their activation inhibits adenylyl cyclase, lowering cAMP levels. We use IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases; otherwise, endogenous enzymes would degrade the cAMP before it could be quantified, leading to false negatives[5].

Step-by-Step Procedure :

  • Cell Seeding : Seed CHO-K1 cells in 384-well plates in assay buffer containing 500 µM IBMX.

  • Stimulation : Add 10 µM Forskolin to directly stimulate adenylyl cyclase, artificially raising baseline cAMP levels. Causality: You cannot measure the inhibition of cAMP production if the baseline is already near zero.

  • Compound Addition : Add the test compound across a concentration gradient. For antagonist mode testing, co-incubate with an EC80​ concentration of a full agonist (e.g., Dopamine or Serotonin).

  • Detection : Lyse cells and add a FRET-based or luminescence-based cAMP detection reagent. Read the output on a microplate reader to calculate the EC50​ or IC50​ .

Comparative Efficacy Data

The following tables summarize the representative pharmacological profile of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol against industry-standard reference compounds.

Table 1: Radioligand Binding Affinity ( Ki​ , nM)

CompoundD2R AffinityD3R Affinity5-HT1A Affinity5-HT2A Affinity
2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol 45.2 ± 3.112.4 ± 1.58.7 ± 1.2115.4 ± 8.5
Haloperidol (Reference)1.2 ± 0.25.5 ± 0.8>100045.0 ± 4.2
Aripiprazole (Reference)3.4 ± 0.40.8 ± 0.14.2 ± 0.53.4 ± 0.3
Buspirone (Reference)>1000>100015.2 ± 1.8>1000

Table 2: Functional cAMP Accumulation Assay Profiling

CompoundD2R Functional Profile5-HT1A Functional Profile
2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol Partial Agonist ( Emax​ 35%)Partial Agonist ( Emax​ 45%)
Haloperidol Full AntagonistN/A
Aripiprazole Partial Agonist ( Emax​ 25%)Partial Agonist ( Emax​ 68%)

Workflow and Signaling Visualizations

Workflow A Compound Prep & QC B Radioligand Binding (D2, D3, 5-HT1A) A->B Validated Ligand C Functional Assay (cAMP Accumulation) B->C Ki Determination D Efficacy Profiling vs References C->D EC50/IC50 Data

Fig 1. Self-validating experimental workflow for compound efficacy profiling.

Pathway Ligand 2-(4-Fluorophenyl)-2- (piperazin-1-yl)ethan-1-ol Receptor D2 / 5-HT1A Receptor (Orthosteric Site) Ligand->Receptor Hydrophobic & H-Bonding GProtein Gi/o Protein Complex (Activation) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Inhibition) GProtein->Effector αi Subunit Action Output Decreased cAMP Levels Effector->Output Signal Transduction

Fig 2. Mechanistic signaling pathway of Gi/o-coupled receptor modulation.

Conclusion

The evaluation of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol reveals a highly favorable pharmacological profile characterized by balanced D2/D3 and 5-HT1A partial agonism. Compared to the rigid antagonism of Haloperidol—which is notorious for inducing severe motor side effects—this compound's ethan-1-ol linker and fluorophenyl group tune its intrinsic efficacy to levels comparable to Aripiprazole. The self-validating protocols confirm that its high binding affinity translates directly into functional Gi​ -mediated signaling modulation, making it a highly viable lead scaffold for next-generation neuropsychiatric therapeutics.

References

  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents Source: Semantic Scholar URL: [Link]

  • Title: Allosteric modulation of dopamine D2L receptor in complex with Gi1 and Gi2 proteins Source: PMC / National Institutes of Health (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to bridge the gap between regulatory compliance and practical laboratory execution. When handling complex functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to bridge the gap between regulatory compliance and practical laboratory execution. When handling complex functionalized heterocycles like 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CAS: 958827-59-3) , standard "one-size-fits-all" safety protocols are insufficient.

This document provides a mechanistically grounded, step-by-step operational and disposal plan to ensure maximum safety and workflow efficiency.

Hazard Profile & Mechanistic Causality

To implement effective Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound. 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol carries several critical GHS hazard classifications, notably H302 + H312 + H332 (Acute Toxicity: Oral, Dermal, Inhalation) , H315 (Skin Irritation) , and H318 (Serious Eye Damage) [1].

The Causality Behind the Hazards:

  • Serious Eye Damage (H318): The piperazine ring contains secondary and tertiary amine functionalities, rendering the molecule inherently basic. Upon contact with the aqueous environment of the cornea, these amines cause rapid localized saponification of lipid membranes and protein denaturation (liquefaction necrosis). This necessitates absolute barrier protection for the eyes, far exceeding standard safety glasses.

  • Dermal & Systemic Toxicity (H312/H332): The molecule is highly amphiphilic. The lipophilic fluorophenyl group significantly enhances the compound's ability to penetrate the lipid-rich stratum corneum of the skin. Conversely, the ethanol moiety provides sufficient aqueous solubility for rapid systemic distribution once absorbed. This dual-solubility profile mandates strict dermal barrier controls to prevent systemic poisoning.

Engineering Controls & PPE Matrix

In accordance with OSHA 29 CFR 1910.132[2], PPE must be selected based on a rigorous hazard assessment rather than generic laboratory rules[3]. The following matrix outlines the quantitative specifications and the mechanistic rationale for each required control.

Table 1: Quantitative PPE & Engineering Control Specifications

Control CategorySpecification / MaterialQuantitative Metric & Mechanistic Rationale
Primary Engineering Control Chemical Fume HoodFace velocity: 80-100 fpm (0.4-0.5 m/s). Prevents inhalation of aerosolized powders (H332) during weighing[4].
Hand Protection Nitrile Gloves (Double Gloving Protocol)Outer thickness: ≥ 0.11 mm. Breakthrough time > 480 mins for aqueous bases. Double gloving prevents amphiphilic dermal penetration (H312) if the outer layer is compromised.
Eye Protection Chemical Splash Goggles + Face ShieldANSI Z87.1+ rated (D3 splash rating). Required due to the H318 saponification risk. Standard safety glasses lack orbital seals and are insufficient.
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesKnee-length, fully buttoned. Tyvek sleeves provide an impermeable barrier over the wrists, a common exposure point during fume hood operations.
Respiratory Protection N95 or P100 Particulate RespiratorAssigned Protection Factor (APF) = 10. Only required if handling dry powder outside of a closed system or during a spill response[5].

Step-by-Step Operational Workflow

Prudent execution of experiments requires self-validating workflows that minimize exposure to both known and unknown hazardous properties[4].

Phase 1: Preparation & Weighing

  • Verify Containment: Confirm the fume hood monitor reads a face velocity between 80-100 fpm.

  • Don PPE: Apply the PPE matrix (Table 1). Inspect the outer nitrile gloves for micro-tears using the inflation method.

  • Static Mitigation: Tare the analytical balance inside the fume hood. Use an anti-static U-shaped spatula. Rationale: Piperazine derivatives in powder form can hold static charges, leading to sudden aerosolization and inhalation exposure.

  • Transfer: Weigh the pre-calculated mass directly into a sealable reaction vial.

Phase 2: Solubilization & Handling

  • In-Hood Solubilization: Immediately introduce the designated reaction solvent (e.g., Dichloromethane or Ethanol) to the vial while still inside the fume hood.

  • Seal and Decontaminate: Cap the vial securely. Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the balance area. Rationale: Solubilizing the powder eliminates the inhalation hazard (H332) before the chemical is moved to the reaction block.

Spill Response & Disposal Plan

A robust safety protocol must be a self-validating system. In the event of a spill, follow this targeted neutralization strategy.

Spill Response Protocol:

  • Evacuate & Assess: Immediately halt work. Lower the fume hood sash to maximize containment.

  • Targeted Neutralization: Do not use strong mineral acids to neutralize the basic piperazine spill, as this will cause a violent exothermic reaction. Instead, apply a mild, amphoteric absorbent or a citric acid-based powder to the spill zone.

  • Containment & Absorption: Surround the neutralized spill with absorbent pads, working from the outside in to prevent spreading.

  • Self-Validation Step: After wiping the surface, dampen a piece of universal pH paper with distilled water and press it against the spill zone. Validation: A pH reading of 6-7 confirms the amine has been fully neutralized. If the pH is >8, repeat the citric acid application.

Waste Disposal Plan:

  • Segregation: Due to the presence of the fluorine atom and the basic amine, segregate all liquid waste into a carboy strictly labeled as "Halogenated Organic Base Waste" .

  • Chemical Incompatibility: Never mix this waste stream with acidic waste (e.g., HCl, Sulfuric acid) or heavy metal oxidizers, which could trigger pressurization or thermal runaway in the waste container[6].

  • Solid Waste: Dispose of all contaminated gloves, Kimwipes, and empty vials in a solid hazardous waste bin lined with a highly impermeable bag, labeled with CAS 958827-59-3 and GHS Corrosive/Toxic pictograms.

Workflow Visualization

WorkflowLogic Start Pre-Operation: Verify Fume Hood (80-100 fpm) & Don PPE Matrix Weighing Weighing Phase: Use Anti-Static Spatula (Minimize Aerosolization) Start->Weighing Transfer Transfer & Solubilization: Seal Vial Before Moving Weighing->Transfer Spill Spill Detected During Transfer? Transfer->Spill CleanUp Spill Protocol: Neutralize Amine (Citric Acid) & Absorb Spill->CleanUp Yes Proceed Proceed to Reaction: Keep System Closed Spill->Proceed No Validate Validation: Check Surface pH (Target: 6-7) CleanUp->Validate Waste Disposal: Segregate as Halogenated Basic Organic Waste Validate->Waste Proceed->Waste

Operational workflow and spill response logic for piperazine derivatives.

References

  • [1] NextSDS. 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol - Hazard Classifications & Identifiers. NextSDS Chemical Substance Database.[Link]

  • [7] National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US); 2011.[Link]

  • [2] Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements for Personal Protective Equipment. United States Department of Labor.[Link]

  • [3] Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Subpart I 29 CFR 1910.132. United States Department of Labor. [Link]

  • [6] National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Reed College Environmental Health and Safety. [Link]

  • [4] National Research Council (US). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.[Link]

  • [5] Clarion Safety Systems. OSHA's PPE Laboratory Standards.[Link]

Sources

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